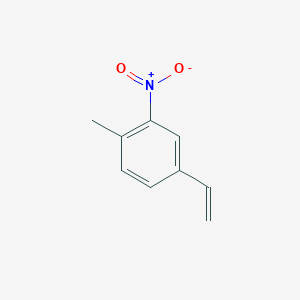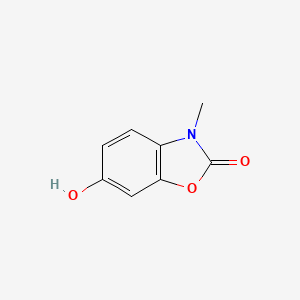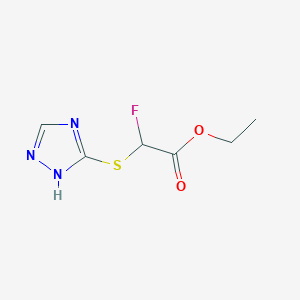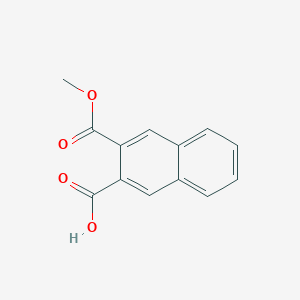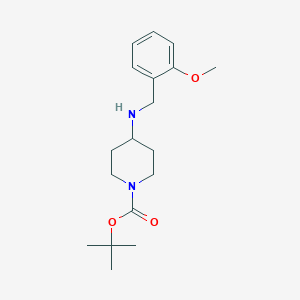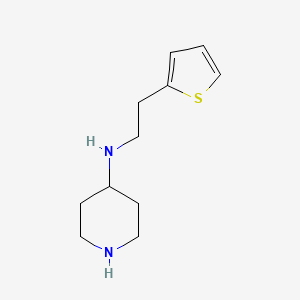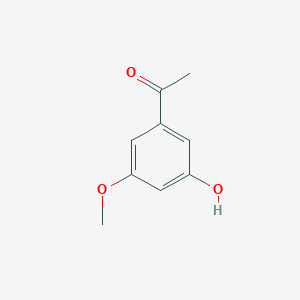
trans-Cyclopentane-1,3-dicarboxylic acid
Übersicht
Beschreibung
Trans-Cyclopentane-1,3-dicarboxylic acid is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da .
Synthesis Analysis
The synthesis of this compound has been investigated in several studies . The procedure devised by Perkin in 1887, Fuson and Cole in 1938, and by Brenner in 1961 were investigated to determine which of these three offer the most practical method for the synthesis of this compound . Perkins procedure is the most promising and the most practical procedure for the preparation of this diacid .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with carboxylic acid groups attached at the 1 and 3 positions . The compound has two defined stereocentres .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Trans-cyclopentane-1,3-dicarboxylic acid and its derivatives have significant roles in organic synthesis. For instance, Camps and Jaime (1981) described the synthesis of cis-cyclopentane-1,3-dicarboxylic acid, highlighting its importance in creating complex organic compounds (Camps & Jaime, 1981). Additionally, Ballatore et al. (2011) explored the cyclopentane-1,3-dione unit as a carboxylic acid isostere, demonstrating its utility in drug design, especially as a thromboxane A2 receptor antagonist (Ballatore et al., 2011).
Isomerization and Conformational Studies
The cis-trans isomerization of cyclopentane-based carboxylic acids has been a subject of interest, as highlighted by Gyarmati et al. (2006). Their research focused on the isomerization in basic conditions, providing insights into the structural dynamics of these compounds (Gyarmati et al., 2006). Fuchs and Wechsler (1977) also investigated the cis-trans equilibria of cyclopentane-1,3-dicarboxylates, contributing to the understanding of the steric effects in five-membered rings (Fuchs & Wechsler, 1977).
Electrophysiological Effects in Neuroscience
In neuroscience, this compound has been studied for its electrophysiological effects. Mercuri et al. (1993) investigated its application in stimulating metabotropic excitatory amino acid receptors, revealing its impact on dopaminergic cells (Mercuri et al., 1993).
Metabolic and Supramolecular Studies
In the field of metabolism and supramolecular chemistry, Jacquemet et al. (2012) found that the stereochemistry of a 1,3-disubstituted cyclopentane unit in archaeal lipid analogues dramatically influences their self-assembly properties (Jacquemet et al., 2012). This research provides a deeper understanding of how minute changes in molecular structure can significantly alter macroscopic properties.
Safety and Hazards
The safety data sheet for a similar compound, trans-Cyclopentane-1,2-dicarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .
Eigenschaften
IUPAC Name |
(1S,3S)-cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
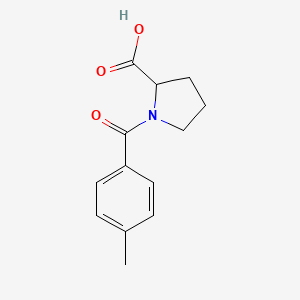

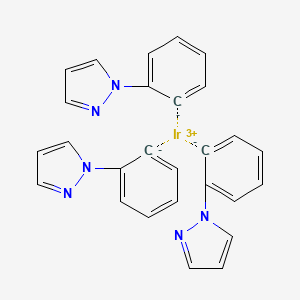
![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)
